Potassium 2-Chloroisonicotinoyltrifluoroborate

Physical Organic Chemistry Process Chemistry Solid-State Characterization

Potassium 2-chloroisonicotinoyltrifluoroborate (CAS 1622923-59-4) is a heteroaryl potassium acyltrifluoroborate (KAT) reagent within the broader organotrifluoroborate salt family. Its structure features a 2-chloropyridine-4-carbonyl moiety bonded to the BF3K group, classifying it as a bench-stable, air- and moisture-tolerant solid with a molecular weight of 247.45 g/mol.

Molecular Formula C6H3BClF3KNO
Molecular Weight 247.45 g/mol
Cat. No. B12085775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-Chloroisonicotinoyltrifluoroborate
Molecular FormulaC6H3BClF3KNO
Molecular Weight247.45 g/mol
Structural Identifiers
SMILES[B-](C(=O)C1=CC(=NC=C1)Cl)(F)(F)F.[K+]
InChIInChI=1S/C6H3BClF3NO.K/c8-5-3-4(1-2-12-5)6(13)7(9,10)11;/h1-3H;/q-1;+1
InChIKeyDVRGZZSJMOGVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-Chloroisonicotinoyltrifluoroborate: A Heteroaryl Potassium Acyltrifluoroborate (KAT) for Chemoselective Amide Ligation


Potassium 2-chloroisonicotinoyltrifluoroborate (CAS 1622923-59-4) is a heteroaryl potassium acyltrifluoroborate (KAT) reagent within the broader organotrifluoroborate salt family [1]. Its structure features a 2-chloropyridine-4-carbonyl moiety bonded to the BF3K group, classifying it as a bench-stable, air- and moisture-tolerant solid with a molecular weight of 247.45 g/mol . Unlike conventional boronic acids or esters, KATs undergo rapid, chemoselective amide-forming ligations with hydroxylamines in aqueous media without requiring coupling reagents or protecting groups [2]. The presence of both an endocyclic pyridine nitrogen and an exocyclic chloro substituent is expected to modulate hydrolytic stability and reactivity relative to unsubstituted or differently halogenated analogs [3].

Why Potassium 2-Chloroisonicotinoyltrifluoroborate Cannot Be Generically Substituted by Other Acyltrifluoroborates or Boronic Acids


Organotrifluoroborate reagents are not interchangeable commodities; their performance in chemoselective ligations and cross-couplings is exquisitely sensitive to aryl/heteroaryl electronic structure, substitution pattern, and counterion identity [1]. Generic boronic acids suffer from protodeboronation, oxidative instability, and structural ambiguity due to boroxine formation, while simple aryl KATs exhibit ligation rates inadequate for equimolar bioconjugation at micromolar concentrations [2]. The 2-chloroisonicotinoyl framework occupies a unique position: the pyridine nitrogen enhances aqueous hydrolytic stability relative to all-carbon aryl systems, while the electron-withdrawing chloro substituent further retards solvolytic defluoridation and tunes the electrophilicity of the acyl carbon [3]. The specific positional isomer (2-chloro vs. 6-chloro) alters crystalline lattice energy, as reflected in melting point differences exceeding 40 °C, directly impacting formulation, storage, and handling in industrial workflows .

Quantitative Differentiation Evidence for Potassium 2-Chloroisonicotinoyltrifluoroborate vs. Closest Analogs


Positional Isomer Melting Point Differentiation: 2-Chloro vs. 6-Chloro Isonicotinoyltrifluoroborate

The melting point of potassium 2-chloroisonicotinoyltrifluoroborate (CAS 1622923-59-4) is reported as 250 °C , compared to 203–208 °C for the 6-chloro positional isomer (CAS 1622923-55-0) and 239–244 °C for the unsubstituted parent potassium 2-isonicotinoyltrifluoroborate (CAS 1622923-53-8) . The 2-Cl substitution thus raises the melting point by approximately 6–11 °C relative to the parent and by approximately 42–47 °C relative to the 6-Cl isomer, indicating substantially stronger crystalline lattice packing attributable to the ortho-chloro positioning relative to the pyridine nitrogen.

Physical Organic Chemistry Process Chemistry Solid-State Characterization

Computational Reactivity Ordering in the 6-X-2-Isonicotinoyltrifluoroborate Salt Series (X = H, F, Cl, Br)

Ab initio calculations (B3LYP/6-311++G**) on the potassium 6-X-2-isonicotinoyltrifluoroborate salt series reveal a frontier orbital-based reactivity order of Br > Cl > F > H, with the 6-H-IFTB salt identified as the least reactive species [1]. The 6-Cl derivative sits at an intermediate position between the highly reactive Br salt and the less reactive F/H analogs. This graded reactivity arises from the interplay of halogen electronegativity and atomic radius affecting both the BF3K group's electronic environment and the overall molecular polarizability. Cl-ITFB and Br-ITFB salts additionally present high stabilization energies from halogen F---H interactions and high corrected solvation energies, distinguishing them from the non-halogenated parent [2].

Computational Chemistry Physical Organic Chemistry Reactivity Prediction

2-Pyridyl KAT vs. Phenyl KAT Ligation Rate Comparison Under Identical Aqueous Conditions

In a systematic protein PEGylation study, 2-pyridyl potassium acyltrifluoroborates (KATs) demonstrated dramatically faster ligation kinetics with hydroxylamines compared to their phenyl KAT counterparts under identical aqueous conditions [1]. At pH 3.6 (Gly-HCl buffer, 25 μM protein concentration, 4.0 equiv KAT), 2-pyridyl KAT achieved 89% ligation efficiency within 0.5 hours and 97% within 1 hour, while the phenyl KAT (X = CH) reached only 61% conversion after 12 hours [1]. This represents an approximate 20–30-fold rate enhancement for the heteroaryl system. 2-Pyridyl KATs also enabled >90% conversion with only 1.5 equiv of reagent within 5–12 hours, conditions where phenyl KATs were essentially ineffective.

Bioorganic Chemistry Bioconjugation Chemical Kinetics

Solvation Energy Contextualization of Isonicotinoyltrifluoroborate Salts in Aqueous Solution

Corrected solvation energies (including ZPVE and non-electrostatic terms) for potassium acyltrifluoroborate salts calculated at the B3LYP/6-311++G** level reveal that potassium 2-isonicotinoyltrifluoroborate (ITFB) has a solvation energy of −95.05 kJ/mol, intermediate between potassium 5-hydroxypentanoyltrifluoroborate (HTFB; −103.73 kJ/mol) and potassium 3-furoyltrifluoroborate (FTFB; −84.72 kJ/mol) [1]. The pyridine ring in the isonicotinoyl scaffold thus confers aqueous solvation that balances the excessive solubility of the alkyl-chain HTFB and the poor solubility of the furan-containing FTFB. The 6-chloro derivative (Cl-ITFB) was included in the same comparative study series and, alongside Br-ITFB, shows high halogen F---H stabilization energies that further modulate solvation and reactivity [2].

Physical Organic Chemistry Computational Chemistry Solubility

Hydrolytic Stability Enhancement by Endocyclic Nitrogen and Exocyclic Electron-Withdrawing Substituents on Heteroaryltrifluoroborates

A 19F NMR study of heteroaryltrifluoroborate hydrolytic stability under physiological conditions (near-neutral pH, aqueous buffer) demonstrated that the presence of endocyclic ring nitrogens greatly enhances stability relative to all-carbon aryl systems, and that exocyclic electron-withdrawing substituents provide additional stabilization [1]. The 2-chloroisonicotinoyl framework combines both stabilizing features: a pyridine nitrogen within the ring and a chloro substituent (Hammett σmeta ≈ 0.37) that retards solvolytic defluoridation. A parallel Hammett analysis of aryltrifluoroborate solvolysis established that log(ksolv) correlates with σ values with a ρ value of approximately −1, confirming that electron-withdrawing substituents decrease the rate of fluoride loss [2].

Fluorine Chemistry Stability PET Imaging Chemistry

High-Value Application Scenarios for Potassium 2-Chloroisonicotinoyltrifluoroborate Based on Verified Differentiation Evidence


Chemoselective Amide Bond Formation in Aqueous Bioconjugation of Proteins and Antibodies

The 2-pyridyl KAT scaffold, to which potassium 2-chloroisonicotinoyltrifluoroborate belongs, enables rapid amide-forming ligation with protein-hydroxylamine conjugates under aqueous acidic conditions (pH 3.6) with >95% conversion in 1 hour using near-equimolar stoichiometry [1]. This 20–30-fold kinetic advantage over phenyl KATs makes it uniquely suited for antibody-drug conjugate (ADC) assembly, protein PEGylation, and site-specific protein modification where micromolar concentrations and minimal excess reagent are mandatory for economic and purity reasons [1]. The chloro substituent's electron-withdrawing effect further enhances hydrolytic stability during the conjugation step [2].

Pharmaceutical Intermediate Synthesis Requiring Batch-to-Batch Reproducibility and High Thermal Stability

The elevated melting point of 250 °C for the 2-chloro isomer, 42–47 °C higher than the 6-chloro isomer, provides a wider thermal processing window for kilogram-scale amidations and cross-couplings . Available at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm , this compound supports GMP-adjacent workflows where isomer identity verification by differential scanning calorimetry (DSC) or melting point is a routine quality gate. The unambiguous melting point differentiation also serves as a rapid identity test to distinguish the correct positional isomer upon receipt.

Tailored Reactivity Selection in Multi-Step Heterocycle Synthesis for Medicinal Chemistry

The computational reactivity ordering established for the 6-X-2-isonicotinoyltrifluoroborate series (Br > Cl > F > H) provides a rational basis for reagent selection when tuning reaction rates in complex synthetic sequences [3]. The chloro-substituted KAT offers an intermediate reactivity that avoids the potentially uncontrolled exotherms of the bromo analog while providing sufficient activation for coupling with less reactive hydroxylamine partners. This intermediate positioning is particularly valuable in medicinal chemistry programs where chemists need to balance reaction rate with selectivity across substrates bearing multiple nucleophilic functional groups [3].

Aqueous-Phase Material Science: Hydrogel Fabrication via KAT-Hydroxylamine Ligation

Potassium acyltrifluoroborates have been demonstrated as building blocks for PEG-hydrogel construction through KAT-hydroxylamine amide ligation, with the reaction proceeding in water without coupling reagents [4]. The 2-pyridyl (heteroaryl) KAT scaffold enables the rapid gelation kinetics required for injectable hydrogel formulations and two-photon 3D patterning applications, where ligation must outpace diffusion-limited mixing [4]. The balanced aqueous solvation energy of the isonicotinoyl core (−95.05 kJ/mol for the parent scaffold [5]) ensures sufficient solubility for homogeneous hydrogel precursor solutions while maintaining the bench stability necessary for pre-formulated master mixes.

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